3,4,5-Tris[(2,4-dichlorobenzyl)sulfanyl]pyridazine
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Overview
Description
3,4,5-Tris[(2,4-dichlorobenzyl)sulfanyl]pyridazine is a chemical compound characterized by the presence of three 2,4-dichlorobenzylsulfanyl groups attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris[(2,4-dichlorobenzyl)sulfanyl]pyridazine typically involves the reaction of pyridazine derivatives with 2,4-dichlorobenzyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tris[(2,4-dichlorobenzyl)sulfanyl]pyridazine can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5-Tris[(2,4-dichlorobenzyl)sulfanyl]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3,4,5-Tris[(2,4-dichlorobenzyl)sulfanyl]pyridazine involves its interaction with various molecular targets. The compound’s sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzyl chloride: A precursor used in the synthesis of 3,4,5-Tris[(2,4-dichlorobenzyl)sulfanyl]pyridazine.
3-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole:
Uniqueness
This compound is unique due to the presence of three 2,4-dichlorobenzylsulfanyl groups attached to a pyridazine ring, which imparts specific chemical and biological properties. This structural arrangement allows for multiple points of interaction with molecular targets, enhancing its potential efficacy in various applications.
Properties
CAS No. |
6957-34-2 |
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Molecular Formula |
C25H16Cl6N2S3 |
Molecular Weight |
653.3 g/mol |
IUPAC Name |
3,4,5-tris[(2,4-dichlorophenyl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C25H16Cl6N2S3/c26-17-4-1-14(20(29)7-17)11-34-23-10-32-33-25(36-13-16-3-6-19(28)9-22(16)31)24(23)35-12-15-2-5-18(27)8-21(15)30/h1-10H,11-13H2 |
InChI Key |
ZYKYBWOUIFRQEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=CN=NC(=C2SCC3=C(C=C(C=C3)Cl)Cl)SCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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